molecular formula C24H20N2O3S B2507140 5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine CAS No. 478080-96-5

5-(Benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine

Cat. No.: B2507140
CAS No.: 478080-96-5
M. Wt: 416.5
InChI Key: RHIMXBAPHQHSSP-UHFFFAOYSA-N
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Description

5-(benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine is an aromatic ether.

Scientific Research Applications

Synthesis and Structural Characterization

Structurally related compounds have been synthesized and characterized, revealing insights into their molecular and electronic structures. For instance, Rublova et al. (2017) synthesized two sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, providing detailed structural and kinetic investigations, including X-ray single crystal diffraction and quantum-chemical calculations (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Antibacterial and Biological Activities

Some related compounds have demonstrated significant antibacterial and anti-inflammatory activities. Ghorab et al. (2017) synthesized a series of derivatives carrying the sulfonamide moiety and evaluated their antimicrobial activity against a variety of bacteria and fungi, showing potent activities and highlighting their potential as antibacterial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science and Catalysis

Compounds with sulfonamide and related groups have also found applications in material science and as catalysts. Hazra et al. (2015) discussed the synthesis of sulfonated Schiff base copper(II) complexes, showcasing their efficiency and selectivity as catalysts in alcohol oxidation, which underscores their utility in synthetic chemistry and industrial applications (Hazra, Martins, Silva, & Pombeiro, 2015).

Antioxidant Properties

Derivatives have been studied for their antioxidant activities. Akbas et al. (2018) synthesized 4-hydroxyphenyl substituted thiopyrimidine derivatives and assessed their in vitro antioxidant activity, comparing their efficacy with standard antioxidants, which indicates their potential in pharmaceutical applications (Akbas, Ekin, Ergan, & Karakuş, 2018).

Properties

IUPAC Name

5-(benzenesulfonyl)-4-(2,6-dimethylphenoxy)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-17-10-9-11-18(2)22(17)29-24-21(30(27,28)20-14-7-4-8-15-20)16-25-23(26-24)19-12-5-3-6-13-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIMXBAPHQHSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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